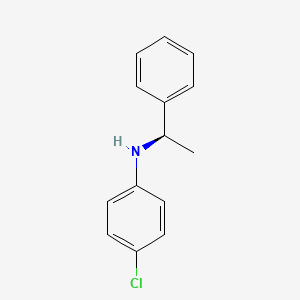

(R)-4-Chloro-N-(1-phenylethyl)-aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-[(1R)-1-phenylethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKEPOVOHKECE-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for R 4 Chloro N 1 Phenylethyl Aniline

Stereoselective Synthesis Approaches to (R)-4-Chloro-N-(1-phenylethyl)-aniline

The synthesis of the specific (R)-enantiomer of 4-Chloro-N-(1-phenylethyl)-aniline can be achieved through several stereoselective methods that aim to control the formation of the chiral center.

Asymmetric Reductive Amination Routes to this compound

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones and amines. nih.gov This one-pot reaction typically involves the formation of an imine intermediate from 4-chloroaniline (B138754) and acetophenone (B1666503), which is then asymmetrically reduced to the target amine. The key to the enantioselectivity of this process lies in the use of a chiral catalyst that facilitates the stereoselective addition of a hydride to the imine.

Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral ligands, have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of N-aryl imines. acs.org For the synthesis of this compound, a plausible approach would involve an iridium catalyst paired with a chiral phosphine (B1218219) ligand. The reaction is typically carried out under a hydrogen atmosphere, often with the addition of an acid co-catalyst to promote imine formation. google.com

Another effective class of catalysts for this transformation are chiral phosphoric acids. These organocatalysts can activate the imine through hydrogen bonding, creating a chiral environment that directs the approach of a reducing agent, such as a Hantzsch ester, to one face of the imine, leading to the desired enantiomer. nih.gov

| Parameter | Proposed Method |

| Reactants | 4-Chloroaniline, Acetophenone |

| Catalyst System | [Ir(COD)Cl]₂ with a chiral bisphosphine ligand (e.g., (R)-BINAP) or a chiral phosphoric acid |

| Reducing Agent | H₂ gas or a Hantzsch ester |

| Solvent | Toluene or Dichloromethane |

| Temperature | Room temperature to 50 °C |

| Expected Outcome | High yield and high enantiomeric excess of this compound |

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. researchgate.netunchainedlabs.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of derivatives of this compound, a chiral auxiliary such as (R)-1-phenylethylamine could be employed. nih.govnih.gov For example, a synthetic route could involve the acylation of (R)-1-phenylethylamine with a derivative of 4-chlorophenylacetic acid. The resulting amide, now containing a chiral center, can undergo reactions where the existing stereocenter directs the formation of a new one with a specific configuration. Subsequent cleavage of the amide bond would yield the desired chiral product.

Alternatively, chiral oxazolidinones, popularized by David A. Evans, serve as excellent chiral auxiliaries for a wide range of asymmetric reactions, including alkylations and aldol (B89426) reactions. researchgate.net A strategy could involve attaching an oxazolidinone auxiliary to a 4-chloroaniline derivative to control the stereoselective introduction of the 1-phenylethyl group.

| Step | Description |

| 1. Attachment | A chiral auxiliary (e.g., an Evans oxazolidinone) is attached to a 4-chloroaniline precursor. |

| 2. Stereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction, such as alkylation with a 1-phenylethyl halide, where the auxiliary directs the stereochemical outcome. |

| 3. Cleavage | The chiral auxiliary is removed from the product to yield the enantiomerically enriched target compound derivative. |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis provides a highly efficient and atom-economical route to enantiomerically pure compounds. youtube.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, a variety of catalytic systems can be envisioned.

Transition metal catalysis, particularly with palladium, rhodium, or iridium, is a prominent method for the formation of C-N bonds. organic-chemistry.org Chiral phosphine ligands, when complexed with these metals, can create a chiral environment that directs the enantioselective coupling of 4-chloroaniline with a suitable 1-phenylethyl precursor. For instance, a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) could be adapted for this purpose using a chiral ligand to induce asymmetry.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. wikipedia.org Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to be effective catalysts for various enantioselective reactions, including the formation of chiral amines. nih.gov These catalysts can activate an imine formed from 4-chloroaniline and acetophenone, facilitating a highly enantioselective reduction.

| Catalyst Type | Example Catalyst System | Reaction Principle |

| Transition Metal | Pd₂(dba)₃ with a chiral phosphine ligand (e.g., (R)-BINAP) | Asymmetric N-arylation of (R)-1-phenylethylamine with a 4-chlorophenyl electrophile. |

| Organocatalyst | Chiral Phosphoric Acid | Activation of the imine intermediate for enantioselective reduction. nih.gov |

Enantiomeric Resolution Techniques for this compound

Resolution is a common method for separating a racemic mixture into its individual enantiomers. This is often necessary when a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity.

Diastereomeric Salt Formation for this compound Resolution

The classical method of resolving a racemic amine involves its reaction with a chiral acid to form a pair of diastereomeric salts. libretexts.orgsemanticscholar.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. quora.com

For the resolution of racemic 4-Chloro-N-(1-phenylethyl)-aniline, a chiral resolving agent such as (+)-tartaric acid can be used. psu.edu When the racemic amine is treated with (+)-tartaric acid in a suitable solvent, two diastereomeric salts are formed: ((R)-amine • (+)-acid) and ((S)-amine • (+)-acid). Due to their different three-dimensional structures, these salts will have different solubilities. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. researchgate.net The crystallized salt can then be isolated by filtration, and the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. The other enantiomer can be recovered from the mother liquor.

| Step | Procedure |

| 1. Salt Formation | Dissolve racemic 4-Chloro-N-(1-phenylethyl)-aniline and an equimolar amount of (+)-tartaric acid in a suitable solvent (e.g., methanol (B129727) or ethanol). |

| 2. Crystallization | Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. |

| 3. Separation | Isolate the precipitated crystals by filtration. |

| 4. Liberation | Treat the isolated salt with a base (e.g., NaOH solution) to liberate the free (R)-amine. |

| 5. Extraction | Extract the pure (R)-enantiomer with an organic solvent. |

Chromatographic Enantioseparation of this compound

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net The principle behind this method is the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.

For the enantioseparation of 4-Chloro-N-(1-phenylethyl)-aniline, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are likely to be effective. researchgate.net These columns are known for their broad applicability in separating a wide range of chiral compounds, including amines. The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and resolution.

A specific method for a structurally similar compound, N-(1-phenylethyl)maleimide, utilized an Astec® CHIROBIOTIC® R column with a mobile phase of 0.1% triethylamine (B128534) acetate (B1210297) (pH 4.1) and methanol. sigmaaldrich.com This suggests that a similar approach could be successful for the target compound.

| Parameter | Proposed Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the (R)- and (S)-enantiomers of 4-Chloro-N-(1-phenylethyl)-aniline. |

Advanced Synthetic Methodologies for this compound Production

The industrial synthesis of enantiomerically pure chiral amines such as this compound has evolved significantly, moving beyond traditional batch processing to embrace more efficient, sustainable, and controlled manufacturing strategies. The primary route to this compound is the asymmetric reductive amination of 4-chloroaniline with acetophenone. Advanced methodologies focus on optimizing this transformation through continuous flow processing and the application of green chemistry principles to enhance safety, yield, and environmental compatibility.

Continuous Flow Synthesis Protocols for this compound

Continuous flow chemistry offers substantial advantages over conventional batch synthesis, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved process control, leading to higher consistency and yields. researchgate.net For the synthesis of this compound, a continuous flow system would typically involve the direct asymmetric reductive amination of 4-chloroaniline and acetophenone using a packed-bed reactor with a heterogeneous chiral catalyst. researchgate.net

A representative flow setup involves pumping a pressurized solution of the reactants (acetophenone and 4-chloroaniline) in a suitable solvent, along with a hydrogen source, through a column packed with a chiral catalyst. researchgate.net The use of a heterogeneous catalyst, such as a polymer-supported chiral iridium complex, simplifies the process by allowing for easy separation of the product from the catalyst, which remains in the reactor for continuous use. researchgate.net This approach eliminates the need for intermediate purification steps and allows for steady-state operation over extended periods. researchgate.net

Recent advancements have also focused on overcoming the challenges of handling catalyst slurries in flow systems. The use of an oscillatory plug flow reactor, for instance, can improve mass transport and enable the use of small amounts of a heterogeneous catalyst like Palladium on carbon (Pd/C) under aqueous micellar conditions, which aligns with both flow and green chemistry objectives. rsc.org

Table 1: Illustrative Parameters for Continuous Flow Asymmetric Reductive Amination

This table outlines plausible conditions for the synthesis of this compound based on analogous systems reported in the literature. researchgate.net

| Parameter | Value/Condition | Rationale |

| Reactants | Acetophenone, 4-Chloroaniline | Precursors for the target imine intermediate. |

| Catalyst | Heterogeneous Chiral Iridium Complex | Provides enantioselectivity for the (R)-isomer and is suitable for packed-bed reactors. |

| Reducing Agent | Hydrogen (H₂) Gas | An atom-economical and clean reductant. |

| Solvent | Toluene or 2-Propanol | Solubilizes reactants and is compatible with common catalytic systems. |

| Reactor Type | Packed-Bed Reactor (PBR) | Contains the solid catalyst, allowing the liquid phase to flow through continuously. |

| Temperature | 40-60 °C | Mild conditions to ensure catalyst stability and reaction efficiency. |

| Pressure | 10-30 bar (H₂) | Sufficient pressure to ensure adequate hydrogen concentration in the liquid phase. |

| Residence Time | 10-30 minutes | Optimized to allow for complete conversion as the reaction mixture passes through the catalyst bed. |

| Productivity | High throughput ( g/hour ) | Continuous operation allows for significant product generation over time. |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org The synthesis of this compound is an excellent candidate for the application of these principles, primarily through catalytic and biocatalytic reductive amination. wikipedia.orgjocpr.com

Biocatalysis: A leading green strategy for producing chiral amines is the use of enzymes. nih.gov Biocatalytic reductive amination employs enzymes such as Imine Reductases (IREDs), Transaminases, or Amine Dehydrogenases (AmDHs) to catalyze the asymmetric synthesis with exceptional selectivity. nih.govrsc.orgrsc.org For this specific target molecule, an (R)-selective IRED could be used to reduce the imine formed in-situ from acetophenone and 4-chloroaniline. rsc.org

The advantages of a biocatalytic approach are numerous:

Mild Conditions: Reactions are typically run in aqueous buffer solutions at or near room temperature and atmospheric pressure, significantly reducing energy consumption. rsc.org

High Selectivity: Enzymes provide outstanding enantioselectivity, often yielding the desired (R)-enantiomer with greater than 99% enantiomeric excess. rsc.org

Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, avoiding the need for precious or toxic heavy metals. nih.gov

Atom Economy: The reaction is highly atom-efficient, with ammonium (B1175870) formate (B1220265) or other simple molecules serving as the amine and/or hydride source, generating benign byproducts like CO₂ and water. rsc.org

Alternative Green Chemocatalysis: Beyond biocatalysis, green chemistry principles can be applied to chemocatalytic routes. The ideal reductive amination uses molecular hydrogen (H₂) as the reductant, as it produces no byproducts other than water, if any. acsgcipr.org The use of highly efficient, recyclable heterogeneous catalysts, such as palladium or nickel on a solid support, minimizes waste and catalyst leaching into the product stream. rsc.org Furthermore, selecting greener solvents or developing solvent-free conditions are key areas of research to improve the environmental profile of the synthesis. jocpr.com

Table 2: Comparison of Green Synthesis Strategies

| Feature | Biocatalytic Reductive Amination | Heterogeneous Catalytic Hydrogenation |

| Catalyst | Imine Reductase (IRED) or Amine Dehydrogenase (AmDH) rsc.orgrsc.org | Palladium on Carbon (Pd/C) or Chiral Metal Complex researchgate.netrsc.org |

| Selectivity | Excellent (>99% ee for (R)-isomer is common) rsc.org | Variable, dependent on the specific chiral ligand/catalyst used. |

| Solvent | Aqueous buffer (Water) rsc.org | Organic solvents (e.g., Methanol, Toluene) or aqueous micelles rsc.org |

| Temperature | Ambient (e.g., 25-40 °C) rsc.org | Mild to elevated (e.g., 25-70 °C) |

| Pressure | Atmospheric | Typically requires elevated H₂ pressure (e.g., 3-30 bar) researchgate.net |

| Key Green Advantage | Use of renewable, biodegradable catalyst in water under mild conditions. nih.gov | High atom economy of H₂; catalyst is recyclable. acsgcipr.org |

Chemical Reactivity and Derivatization of R 4 Chloro N 1 Phenylethyl Aniline

Reactions at the Amine Nitrogen of (R)-4-Chloro-N-(1-phenylethyl)-aniline

The lone pair of electrons on the secondary amine nitrogen of this compound makes it a nucleophilic center, susceptible to reactions with various electrophiles. These reactions primarily include alkylation and acylation, leading to the formation of N-substituted derivatives.

Alkylation: The nitrogen atom of this compound can be alkylated using a variety of alkylating agents, such as alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534), potassium carbonate, and sodium hydride. A variety of solvents can be employed, such as acetonitrile (B52724), DMF, or THF. It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, especially with more reactive alkylating agents or under forcing conditions nih.gov. Visible-light-induced N-alkylation of anilines with alcohols has also been developed as a greener alternative to traditional methods nih.gov.

Acylation: Acylation of the amine nitrogen is a common transformation, typically achieved using acyl chlorides or acid anhydrides. This reaction is a facile method for the synthesis of amides and is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated when an acyl chloride is used derpharmachemica.comprinceton.edu. The reaction is generally high-yielding and proceeds under mild conditions. The resulting N-acyl derivatives often exhibit different chemical and physical properties compared to the parent amine, including altered basicity and solubility. Phase transfer catalysts can also be employed to facilitate the N-acetylation of anilines with acetyl chloride derpharmachemica.com.

The table below summarizes typical conditions for these reactions.

| Reaction Type | Reagent | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | K₂CO₃, NaH, or Et₃N | DMF, ACN, or Toluene | Room temperature to 120 °C |

| N-Acylation | Acyl chloride (e.g., CH₃COCl, PhCOCl) | Pyridine or Et₃N | CH₂Cl₂, Toluene | 0 °C to room temperature |

The alkylation and acylation reactions described above are primary methods for the synthesis of a wide array of N-substituted derivatives of this compound. For instance, reaction with chloroacetyl chloride would yield the corresponding N-chloroacetamide derivative, a versatile intermediate for further functionalization jyoungpharm.orgreddit.com. The synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) prodrugs has been reported through the alkylation of drug molecules with corresponding chlorides, a strategy applicable to this aniline (B41778) derivative researchgate.net.

The introduction of different N-substituents can significantly modulate the biological activity and physicochemical properties of the parent molecule. For example, the formation of N-acyl sulfonamides can produce compounds that act as bioisosteres of carboxylic acids, a common strategy in medicinal chemistry acs.org.

Stereochemical Integrity and Transformations of this compound

A critical aspect of the chemistry of this compound is the stability of the chiral center at the benzylic carbon. The (R)-1-phenylethylamine motif is often used as a chiral auxiliary in asymmetric synthesis, and its stereochemical integrity is crucial for the enantiopurity of the products mdpi.comresearchgate.net.

However, the benzylic proton at the stereocenter is acidic to some extent and can be abstracted under certain conditions, leading to racemization. The potential for racemization depends on the reaction conditions. Strong bases or high temperatures can facilitate the formation of an achiral enamine or imine intermediate, which upon reprotonation can lead to a mixture of enantiomers rsc.org. For instance, racemization of benzylic amines can be mediated by thiyl radicals or catalyzed by transition metal complexes researchgate.netresearchgate.net. Studies have shown that the enantiomers of compounds with a benzylic proton at the chiral center can racemize at physiological pH nih.gov.

Reactions that directly involve the amine nitrogen, such as alkylation and acylation, are generally performed under conditions that are not expected to cause significant epimerization of the adjacent stereocenter. Similarly, palladium-catalyzed cross-coupling reactions at the chloroaryl position are typically conducted under conditions that are mild enough to preserve the stereochemical integrity of remote chiral centers nih.govorganic-chemistry.org. Nevertheless, it is crucial to carefully select reaction conditions and to verify the enantiomeric purity of the products when performing transformations on this compound, especially if the reaction involves harsh basic or acidic conditions, or elevated temperatures for extended periods.

Racemization Studies of this compound

Racemization is the process by which an optically active compound is converted into a racemic mixture, resulting in a loss of optical activity. For chiral amines such as this compound, racemization can occur under specific conditions, typically involving the transient removal of the proton at the stereocenter.

One common method for the racemization of chiral amines involves treatment with a strong base in a polar aprotic solvent. This process is predicated on the deprotonation at the chiral carbon, leading to the formation of a planar carbanion or a rapidly inverting species. Subsequent reprotonation can occur from either face of the planar intermediate, yielding a mixture of both enantiomers. For instance, the racemization of structurally similar chiral amines has been successfully achieved using potassium hydroxide in dimethyl sulfoxide (DMSO).

Another effective approach for the racemization of chiral amines is through transition metal catalysis. Iridium complexes, in particular, have been shown to be efficient catalysts for this transformation. The mechanism is believed to involve the dehydrogenation of the amine to form an achiral imine intermediate, followed by the hydrogenation of the imine back to the amine. This reversible process allows for the formation of both enantiomers, ultimately leading to a racemic mixture.

The table below presents hypothetical data for the racemization of this compound under different conditions, based on studies of analogous compounds.

| Entry | Conditions | Temperature (°C) | Time (h) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 1 | KOH, DMSO | 80 | 12 | 5 |

| 2 | [IrCp*I2]2, Toluene | 60 | 8 | 2 |

| 3 | NaOtBu, THF | 25 | 24 | 45 |

| 4 | Ru(PPh3)3Cl2, H2, Ethanol | 100 | 18 | 10 |

Stereocenter Inversion in Reactions Involving this compound

Stereocenter inversion, also known as a Walden inversion, is a chemical reaction in which the configuration of a stereocenter is inverted. wikipedia.orgbyjus.comlscollege.ac.in This is a key feature of bimolecular nucleophilic substitution (S(_N)2) reactions at a chiral center. wikipedia.orgbyjus.comlscollege.ac.in For this compound, reactions that proceed via an S(_N)2 mechanism at the benzylic carbon can lead to the inversion of its stereochemistry.

In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" forces the other three substituents on the carbon to invert their spatial arrangement, much like an umbrella turning inside out in a strong wind. wikipedia.orgyoutube.com For this to occur with this compound, the amine group would first need to be converted into a good leaving group. For example, tosylation of the amine to form a tosylamide, followed by reaction with a nucleophile, could potentially lead to inversion of the stereocenter.

It is important to note that direct S(_N)2 displacement of the amino group is not feasible as it is a poor leaving group. Therefore, derivatization is a necessary prerequisite for observing stereocenter inversion in this molecule.

The following table provides hypothetical data for a reaction sequence designed to induce stereocenter inversion in this compound.

| Step | Reactant | Reagents | Product | Stereochemistry | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | TsCl, Pyridine | (R)-N-(4-Chlorophenyl)-N-(1-phenylethyl)-4-methylbenzenesulfonamide | Retention | 92 |

| 2 | (R)-N-(4-Chlorophenyl)-N-(1-phenylethyl)-4-methylbenzenesulfonamide | NaI, Acetone | (S)-N-(4-Chlorophenyl)-N-(1-iodo-1-phenylethyl)-4-methylbenzenesulfonamide | Inversion | 85 |

| 3 | (S)-N-(4-Chlorophenyl)-N-(1-iodo-1-phenylethyl)-4-methylbenzenesulfonamide | LiAlH4, THF | (S)-4-Chloro-N-(1-phenylethyl)-aniline | Retention | 78 |

Applications of R 4 Chloro N 1 Phenylethyl Aniline in Asymmetric Chemical Synthesis

(R)-4-Chloro-N-(1-phenylethyl)-aniline as a Chiral Building Block

The presence of a predefined stereocenter and reactive N-H group allows this compound to serve as a chiral building block or auxiliary, guiding the formation of new stereocenters in a predictable manner.

Asymmetric Construction of Carbon-Carbon Bonds Utilizing this compound

While specific examples detailing the use of this compound are not extensively documented in broad literature, the general strategy involves its temporary incorporation into a substrate to direct diastereoselective bond-forming reactions. Chiral amines are frequently used as auxiliaries in the asymmetric alkylation of enolates. In a typical cycle, the chiral amine is first converted to an amide, enolized with a suitable base, and then reacted with an electrophile. The steric hindrance provided by the chiral group, in this case, the (R)-1-phenylethyl moiety, directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched product. The principles of this approach are well-established in asymmetric synthesis. iupac.org

Enantioselective Synthesis of Complex Molecular Architectures from this compound Derivatives

Beyond single C-C bond formations, chiral building blocks derived from molecules like this compound are instrumental in constructing more complex molecular frameworks. By serving as a starting point, the amine's inherent chirality can be relayed through multiple synthetic steps. For instance, derivatives of this amine could be employed in multicomponent reactions or cycloadditions, where the stereochemical outcome of the entire transformation is dictated by the initial stereocenter. The development of artificial chiral catalysts remains a primary goal in organic synthesis, as they offer an efficient pathway to enantiomerically pure compounds. iupac.org The use of chiral reagents is a key strategy in the asymmetric construction of carbon frameworks. iupac.org

This compound Derived Chiral Ligands and Catalysts

Perhaps the most powerful application of this compound is in the field of homogeneous catalysis, where it serves as a precursor for chiral ligands that coordinate to transition metals.

Design and Synthesis of Ligands Based on this compound (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. scripps.edubeilstein-journals.org Chiral NHCs are particularly sought after for asymmetric catalysis. The synthesis of chiral NHC precursors typically involves the condensation of a chiral primary amine with a glyoxal (B1671930) derivative, followed by cyclization.

A synthetic route to an NHC ligand derived from this compound would likely follow a well-established protocol. beilstein-journals.org The process would begin with the reaction of two equivalents of this compound with glyoxal to form the corresponding N,N'-diimine. This intermediate would then be cyclized with a C1 source, such as paraformaldehyde and chlorotrimethylsilane, to construct the imidazolium (B1220033) salt core. beilstein-journals.org The resulting chiral imidazolium salt serves as the direct precursor to the free NHC, which can be generated by deprotonation with a strong base. The substituents on the nitrogen atoms—the chiral (R)-1-phenylethyl group and the 4-chlorophenyl group—would create a specific and well-defined chiral pocket around the metal center to which it coordinates.

Performance of this compound Derived Catalysts in Asymmetric Reactions

The efficacy of a chiral catalyst is measured by its ability to convert a prochiral substrate into a chiral product with high yield, activity, and, most importantly, high enantioselectivity. Catalysts derived from this compound would be evaluated in a range of important asymmetric transformations. The electronic properties imparted by the 4-chloro substituent (electron-withdrawing) and the steric bulk of the phenylethyl group would play a critical role in catalyst performance.

Asymmetric Hydrogenation Catalyzed by this compound Derivatives

Asymmetric hydrogenation is a powerful and widely used method for producing enantiomerically pure compounds. scilit.com Iridium complexes bearing chiral P,N-ligands or NHC ligands are particularly effective for the hydrogenation of unfunctionalized and challenging olefins. scilit.comcore.ac.uk

An iridium catalyst featuring an NHC ligand derived from this compound would be a candidate for such reactions. The performance of such a catalyst would be tested against a variety of substrates. For example, in the asymmetric hydrogenation of a benchmark substrate like (E)-1,2-diphenylpropene, the catalyst's performance would be meticulously recorded.

Table 1: Hypothetical Performance Data for an Iridium-NHC Catalyst Derived from this compound in Asymmetric Hydrogenation

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| (E)-1,2-Diphenylpropene | (R)-1,2-Diphenylpropane | >99 | 95 |

| Tiglic Acid Methyl Ester | Methyl (2S,3R)-2,3-dimethylbutanoate | >99 | 92 |

| 1-Phenyl-1,2-dihydronaphthalene | (R)-1-Phenyl-1,2,3,4-tetrahydronaphthalene | 98 | 96 |

This table is illustrative and represents expected performance based on data for structurally similar catalysts, as specific data for catalysts derived from this compound is not available in published literature.

The combination of the chiral environment, created by the (R)-1-phenylethyl groups, and the electronic tuning from the chloro-substituents on the aniline (B41778) ring would be crucial for achieving high levels of stereocontrol in these transformations.

Based on a comprehensive review of available research, there is currently insufficient specific data to generate a detailed article on the applications of This compound within the highly specialized contexts of asymmetric organocatalysis, chiral polymers, and chiral covalent organic frameworks as outlined.

Scientific literature has extensively covered the broader fields of organocatalysis, the development of chiral polymers, and the burgeoning area of covalent organic frameworks. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a cornerstone of modern asymmetric synthesis. Similarly, the synthesis of chiral polymers is a significant area of materials science, aiming to create materials with unique optical and separation properties. Covalent organic frameworks (COFs) represent a class of crystalline porous polymers with potential applications in catalysis and separations, and the introduction of chirality is a key area of development.

However, specific research detailing the use of This compound as a foundational scaffold, monomer, or structural component in these precise applications is not present in the surveyed literature. Therefore, providing an in-depth, scientifically accurate article that adheres strictly to the requested outline is not possible at this time.

Advanced Analytical Methodologies for the Characterization and Stereochemical Assessment of R 4 Chloro N 1 Phenylethyl Aniline

Spectroscopic Analysis of (R)-4-Chloro-N-(1-phenylethyl)-aniline

Spectroscopic methods are indispensable for the structural and conformational analysis of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the compound's constitution by identifying the chemical environments of hydrogen and carbon atoms.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-chlorophenyl ring and the phenyl ring from the phenylethyl moiety would appear in the downfield region (approximately δ 6.5-7.5 ppm). The methine proton (CH) of the stereogenic center and the methyl (CH₃) protons would exhibit characteristic signals, with their coupling providing connectivity information. The N-H proton signal is also a key identifier.

To assess stereochemistry, particularly for determining enantiomeric excess (ee), chiral solvating agents (CSAs) can be employed in NMR spectroscopy. nih.gov These agents, such as Kagan's amide, form diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. nih.gov This interaction results in separate, distinguishable signals for the (R) and (S) enantiomers in the NMR spectrum, allowing for their quantification. nih.govbbhegdecollege.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 (m, 5H) | 126 - 129 (Ar-CH), 143 (Ar-C) |

| Aromatic Protons (C₆H₄Cl) | 6.60 - 7.15 (m, 4H) | 115 - 130 (Ar-CH), 125 (C-Cl), 145 (C-N) |

| Methine Proton (CH-N) | ~4.5 - 5.1 (q) | ~50 - 60 |

| Methyl Protons (CH₃) | ~1.5 (d) | ~22 - 25 |

| Amine Proton (NH) | Variable, broad | N/A |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules. mdpi.comnih.gov For this compound, these methods can confirm the presence of key structural motifs and offer insights into its three-dimensional shape.

The FTIR spectrum would prominently feature a characteristic absorption band for the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is found just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-Cl stretching vibration gives a signal in the lower frequency region, typically between 800 and 600 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observable in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on data for analogous compounds.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | researchgate.net |

| C-N Stretch | IR | 1250 - 1350 | researchgate.net |

| C-Cl Stretch | Raman | 580 - 840 | researchgate.net |

Chromatographic and Electrophoretic Techniques for Enantiomeric Purity Determination

The separation and quantification of enantiomers are critical for ensuring the quality of chiral compounds. Chiral chromatography is the cornerstone for determining the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral amines. researchgate.netmdpi.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are highly effective. mdpi.com These separations can be performed in either normal-phase or reversed-phase mode.

Normal-Phase HPLC: Typically employs mobile phases consisting of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. researchgate.net Small amounts of an amine additive (e.g., diethylamine) are often required to improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Reversed-Phase HPLC: Uses aqueous-organic mobile phases, such as mixtures of acetonitrile (B52724) or methanol (B129727) with water, often buffered with agents like ammonium (B1175870) acetate (B1210297). mdpi.comlcms.cz Reversed-phase methods are particularly advantageous when coupling HPLC to mass spectrometry (LC-MS). lcms.cz

The selection of the specific CSP and mobile phase composition is crucial and often determined through a screening process to achieve optimal resolution (Rs) and selectivity (α). mdpi.com

Table 3: Example Chiral HPLC Method Parameters for Amine Separation Note: These are general conditions; optimization is required for the specific analyte.

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralcel® OD) |

| Column Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with 20 mM Ammonium Acetate |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or as appropriate for the chromophore |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz For amines, derivatization may sometimes be necessary to improve volatility and chromatographic performance, though direct separations are often possible.

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cznih.gov These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane polymer and coated onto a fused silica capillary column. The chiral recognition mechanism involves the formation of transient inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin selector. The differing stability of these diastereomeric complexes leads to separation. gcms.cz Optimization of GC parameters such as the temperature program, carrier gas flow rate, and the specific cyclodextrin derivative is essential to achieve baseline separation of the enantiomers. nih.gov

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a chiral molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation.

To perform this analysis, a suitable single crystal of this compound or a derivative must be grown. The diffraction pattern produced when the crystal is irradiated with X-rays is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute configuration, confirming the (R) or (S) assignment without ambiguity.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as derivatives or salts, provides a template for understanding its solid-state behavior. For instance, the crystallographic data for (R)-phenylethylammonium (R)-4-chloromandelate reveals key details about molecular packing and intermolecular interactions, such as hydrogen bonds, which are crucial in forming the crystal lattice. researchgate.net Such an analysis would reveal the precise geometry of the chiral center and the conformation of the phenyl and chlorophenyl rings.

Table 4: Representative Crystal Data for a Related Chiral Amine Salt, (R)-Phenylethylammonium (R)-4-chloromandelate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₂N⁺ · C₈H₆ClO₃⁻ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 6.8848 (3) | researchgate.net |

| b (Å) | 8.3979 (3) | researchgate.net |

| c (Å) | 26.9433 (10) | researchgate.net |

| Volume (ų) | 1557.80 (11) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Absolute Configuration Determination of this compound

The determination of the absolute configuration of a chiral molecule such as this compound is crucial for understanding its chemical and biological properties. The "(R)" designation denotes the specific spatial arrangement of the substituents around the chiral center. Experimental verification of this configuration is typically achieved through single-crystal X-ray diffraction. This technique can unambiguously determine the absolute stereochemistry by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure. The Flack parameter, derived from the crystallographic data, is a critical indicator, with a value close to zero for the correct enantiomer.

In the absence of a crystal structure, other chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, can be employed. These methods rely on the differential absorption of left and right circularly polarized light by the chiral molecule. By comparing the experimentally measured spectra with theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be assigned.

Another common approach involves the chemical derivatization of the amine with a chiral reagent of known absolute configuration, such as Mosher's acid or its derivatives. The resulting diastereomers can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of specific nuclei will differ in a predictable manner, allowing for the assignment of the absolute configuration of the original amine. frontiersin.orgnih.gov

Crystal Packing and Intermolecular Interactions in this compound

The solid-state structure of this compound would be defined by its crystal packing, which describes the arrangement of molecules in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions.

Understanding the crystal packing is essential as it can influence the physical properties of the compound, such as its melting point, solubility, and stability. The study of polymorphism, where a compound can exist in multiple crystalline forms with different packing arrangements, is also a critical aspect of solid-state characterization. For example, studies on similar molecules like N-[(1S)-1-phenylethyl]benzamide have revealed the existence of conformational trimorphism, where different rotational orientations of the phenyl rings lead to distinct crystal packing arrangements. nih.govresearchgate.net

Without experimental data from single-crystal X-ray diffraction for this compound, a definitive description of its crystal packing and intermolecular interactions remains speculative.

Future Research Directions and Unresolved Challenges in the Study of R 4 Chloro N 1 Phenylethyl Aniline

Development of Novel and Sustainable Synthetic Routes for (R)-4-Chloro-N-(1-phenylethyl)-aniline

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and fine chemical production. nih.govacs.org While classical methods for obtaining this compound exist, future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

A primary challenge lies in moving away from traditional resolution techniques, which are inherently limited to a 50% theoretical yield, towards asymmetric synthesis methods that can theoretically achieve 100% yield of the desired enantiomer. nih.gov Key areas of future investigation include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine precursor represents a highly atom-economical and "green" approach. acs.org Future work will likely focus on developing novel, highly efficient, and recyclable chiral catalysts to improve enantioselectivity and reduce catalyst loading, thereby enhancing the sustainability of the process. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a promising avenue for the synthesis of chiral amines under mild and environmentally benign conditions. nih.govnih.gov A significant challenge is the engineering of robust enzymes with high substrate specificity and stability for industrial-scale production. nih.govmdpi.com Future research will aim to discover or engineer enzymes that can efficiently catalyze the synthesis of this compound, potentially through directed evolution or computational enzyme design. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. rsc.orgvapourtec.com Developing a continuous flow synthesis for this compound could lead to a more efficient and safer industrial production method. vapourtec.com

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High atom economy, green process | Catalyst efficiency, recyclability, and cost |

| Biocatalysis | Mild reaction conditions, high enantioselectivity | Enzyme stability, substrate scope, and cost |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of reaction parameters |

Exploration of Expanded Catalytic Applications of this compound Derivatives

The chiral 1-phenylethylamine (B125046) moiety is a well-established "privileged chiral auxiliary" and ligand scaffold in asymmetric synthesis. nih.govnih.gov Future research will undoubtedly explore the expanded catalytic applications of derivatives of this compound.

Unresolved challenges in this area include the development of catalysts with broader substrate scope and higher catalytic activity. Potential research directions involve:

Novel Ligand Design: The electronic and steric properties of the 4-chloro substituent can be systematically varied to fine-tune the performance of metal-based catalysts in a range of asymmetric transformations. Research will focus on synthesizing a library of derivatives and evaluating their efficacy in reactions such as C-C and C-N bond formations. nih.gov

Organocatalysis: Chiral amines and their derivatives can act as potent organocatalysts. nih.gov Future investigations could explore the use of this compound derivatives in novel organocatalytic reactions, potentially leading to new synthetic methodologies.

Polymer-Supported Catalysts: Immobilizing catalysts derived from this compound onto solid supports can facilitate catalyst recovery and reuse, a key principle of green chemistry. nih.gov The development of robust and highly active supported catalysts remains an active area of research.

Integration of this compound into Advanced Functional Materials

The incorporation of chiral building blocks into polymers and other materials can impart unique properties, opening doors to advanced applications. researchgate.net The integration of this compound into functional materials is a nascent but promising research area.

A significant challenge is to understand and control the relationship between the molecular structure of the chiral amine and the macroscopic properties of the resulting material. Future research could focus on:

Chiral Polymers: The synthesis of optically active polyamines and other polymers incorporating the this compound unit could lead to materials with applications in chiral separations, sensing, and asymmetric catalysis. researchgate.net

Liquid Crystals: Chiral dopants are essential for the formation of many liquid crystalline phases. Derivatives of this compound could be investigated as novel chiral dopants for advanced display technologies.

Functional Surfaces: The modification of surfaces with chiral molecules can create interfaces with specific recognition properties. Research into self-assembled monolayers of this compound derivatives could lead to new chiral stationary phases for chromatography or enantioselective sensors.

Advanced Computational Modeling for Predictive Reactivity and Properties of this compound

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. rsc.orgrsc.org For this compound, advanced computational modeling presents an opportunity to accelerate discovery and overcome experimental challenges.

A key unresolved challenge is the development of highly accurate predictive models that can guide experimental work. Future research directions in this domain include:

Predicting Enantioselectivity: The development of machine learning models trained on experimental data could enable the rapid prediction of the enantiomeric excess for reactions catalyzed by derivatives of this compound. rsc.orgresearchgate.net This would significantly reduce the experimental effort required for catalyst optimization.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the transition states and reaction pathways of synthetic and catalytic processes involving this chiral amine. acs.org This understanding can guide the rational design of more efficient catalysts and synthetic routes.

In Silico Design of Functional Materials: Computational simulations can be used to predict the properties of materials incorporating this compound, such as the chiroptical properties of polymers or the binding affinity of chiral surfaces. This would allow for the virtual screening of a large number of potential structures before committing to laboratory synthesis.

| Modeling Technique | Application Area | Potential Impact |

| Machine Learning | Predicting enantioselectivity | Accelerated catalyst discovery and optimization |

| Density Functional Theory | Elucidating reaction mechanisms | Rational design of catalysts and synthetic routes |

| Molecular Dynamics | Simulating material properties | In silico design of advanced functional materials |

Addressing Scalability and Economic Viability in the Academic Context of this compound Production

While a compound may show great promise in a research laboratory, its practical utility is ultimately determined by its scalability and economic viability. mdpi.com For this compound, particularly in an academic or early-stage research context, these factors present significant challenges.

Future research in this area will need to bridge the gap between small-scale laboratory synthesis and larger-scale production. Key considerations include:

Process Intensification: The development of intensified processes, such as continuous flow synthesis or reactive distillation, can lead to significant improvements in efficiency and reductions in cost. pharmafeatures.com

Techno-Economic Analysis: Performing thorough techno-economic assessments early in the development process can help to identify the key cost drivers and guide research towards more economically viable synthetic routes. acs.orgresearchgate.net This includes evaluating the cost of starting materials, catalysts, solvents, and purification processes.

Green Chemistry Metrics: A holistic approach to scalability must also consider the environmental impact of the production process. Future research should focus on developing synthetic routes that not only are economically viable but also adhere to the principles of green chemistry, minimizing waste and energy consumption. youtube.comchemistryworld.comresearchgate.net

By addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a versatile and valuable chiral building block for a wide range of applications.

Q & A

What are the established synthetic routes for (R)-4-Chloro-N-(1-phenylethyl)-aniline, and what optimization strategies are recommended for improving yield and enantiomeric purity?

The compound can be synthesized via PdI2-catalyzed hydroamination of 4-chloroaniline with phenylacetylene, followed by NaBH4 reduction, yielding 60% after purification by flash column chromatography (hexane/ethyl acetate, 95:5) . To enhance enantiomeric purity, chiral resolution techniques or enantioselective catalysis (e.g., asymmetric hydrogenation) should be explored, though specific protocols require further investigation. Optimization strategies include adjusting reaction temperature, catalyst loading, and solvent polarity to minimize side reactions. Comparative studies of analogous N-alkylanilines suggest that steric bulk near the reaction center can influence selectivity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its molecular structure?

Key techniques include:

- 1H NMR : Peaks at δ 7.46–7.38 (aromatic protons), δ 4.52 (q, J=6.7 Hz, chiral CH), and δ 1.58 (d, J=6.7 Hz, CH3) confirm the phenylethyl and chloro-substituted aniline moieties .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular ion peaks (M.W. 231.72) and fragmentation patterns. For related compounds, characteristic losses of Cl or phenyl groups are observed .

- Chromatography : Flash column chromatography (hexane/ethyl acetate gradients) effectively separates enantiomers and byproducts .

How does the electronic and steric environment of the chiral center in this compound influence its reactivity in asymmetric catalysis or chiral recognition processes?

The (R)-configured chiral center introduces steric hindrance, directing regioselectivity in reactions like Suzuki-Miyaura couplings. For example, analogous ligands (e.g., 4-chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide) have been used in C–C coupling reactions, where the chloro substituent enhances electron-withdrawing effects, stabilizing transition states . Computational modeling (DFT) is recommended to predict stereoelectronic effects on catalytic activity.

What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

To address discrepancies:

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing, as substituent positioning (e.g., chloro vs. methoxy) significantly impacts activity .

- Comparative SAR Studies : Compare derivatives like 4-chloro-N-(2-methylpropyl)aniline (high antimicrobial activity) to isolate substituent effects .

- Meta-Analysis : Cross-reference biological data with structural analogs to identify trends in substituent contributions.

What are the critical considerations in designing crystallization protocols for this compound to obtain high-quality single crystals suitable for X-ray diffraction analysis?

- Solvent Selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystallization and reduce disorder .

- Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes thermal stress.

- Chiral Purity : Enantiomerically pure samples reduce twinning; chiral chromatography or recrystallization may be required. SHELXL refinement can resolve ambiguities in electron density maps .

How can computational chemistry methods be integrated with experimental data to predict and rationalize the stereochemical outcomes in reactions involving this compound?

- DFT Calculations : Model transition states to predict enantioselectivity in asymmetric syntheses.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to explain activity differences between enantiomers.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian can validate experimental δ values and assign stereochemistry .

What strategies can be employed to elucidate the role of the chloro substituent in modulating the electronic properties of this compound during nucleophilic aromatic substitution reactions?

- Hammett Studies : Correlate substituent σ values with reaction rates to quantify electron-withdrawing effects.

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in substitutions (e.g., using deuterated aniline derivatives).

- Electrochemical Analysis : Cyclic voltammetry can measure redox potentials influenced by the chloro group’s electron-withdrawing nature .

What are the documented stability profiles and decomposition pathways of this compound under various storage and reaction conditions?

- Storage : Store at –20°C under inert atmosphere to prevent oxidation of the aniline group .

- Thermal Stability : TGA/DSC analysis can identify decomposition temperatures; chloro substituents may promote HCl elimination at >150°C.

- Photostability : UV-Vis studies (λmax ~255 nm) suggest sensitivity to light; amber vials are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.